![molecular formula C26H29Cl2NO B13841003 cis-Clomiphene-d5 Hydrochloride](/img/structure/B13841003.png)
cis-Clomiphene-d5 Hydrochloride
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Overview
Description
cis-Clomiphene-d5 Hydrochloride: is a deuterated form of cis-Clomiphene Hydrochloride, which is a cis isomer of Clomiphene. This compound is labeled with deuterium, a stable isotope of hydrogen, making it useful in various scientific research applications. The molecular formula of this compound is C26H24D5Cl2NO, and it has a molecular weight of 447.45 g/mol .
Preparation Methods
The synthesis of cis-Clomiphene-d5 Hydrochloride involves the deuteration of cis-Clomiphene Hydrochloride. The process typically includes the following steps:
Deuteration: The introduction of deuterium atoms into the Clomiphene molecule. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents.
Purification: The deuterated product is then purified using techniques such as chromatography to ensure the desired level of deuterium incorporation.
Hydrochloride Formation: The final step involves converting the deuterated cis-Clomiphene into its hydrochloride salt form by reacting it with hydrochloric acid.
Chemical Reactions Analysis
cis-Clomiphene-d5 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Various substitution reactions can occur, leading to the formation of different substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
cis-Clomiphene-d5 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Clomiphene and its metabolites.
Biology: Employed in metabolic studies to trace the metabolic pathways of Clomiphene in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Clomiphene.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
cis-Clomiphene-d5 Hydrochloride, like its non-deuterated counterpart, acts as a selective estrogen receptor modulator (SERM). It binds to estrogen receptors in various tissues, including the hypothalamus, pituitary gland, ovary, endometrium, vagina, and cervix. By competing with estrogen for receptor binding sites, it can inhibit the negative feedback of estrogen on the hypothalamus, leading to an increase in the release of gonadotropins (follicle-stimulating hormone and luteinizing hormone). This, in turn, stimulates ovulation and follicular development .
Comparison with Similar Compounds
cis-Clomiphene-d5 Hydrochloride can be compared with other similar compounds, such as:
cis-Clomiphene Hydrochloride: The non-deuterated form, which has similar pharmacological properties but lacks the deuterium labeling.
trans-Clomiphene Hydrochloride: The trans isomer of Clomiphene, which has different biological activity and pharmacokinetics.
Clomiphene Citrate: A mixture of cis and trans isomers used clinically to induce ovulation.
This compound is unique due to its deuterium labeling, which provides advantages in research applications, such as improved stability and the ability to trace metabolic pathways more accurately.
Properties
Molecular Formula |
C26H29Cl2NO |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
2-[4-[(Z)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C26H28ClNO.ClH/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;/h5-18H,3-4,19-20H2,1-2H3;1H/b26-25-;/i6D,9D,10D,13D,14D; |
InChI Key |
KKBZGZWPJGOGJF-XGCPMUBPSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)OCCN(CC)CC)/Cl)[2H])[2H].Cl |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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